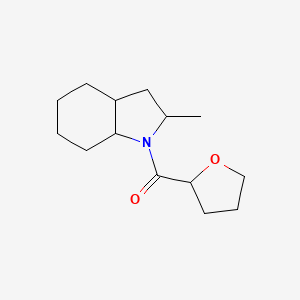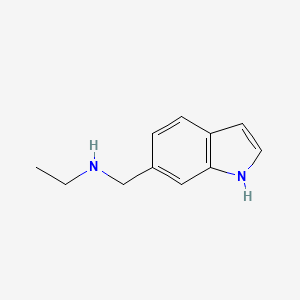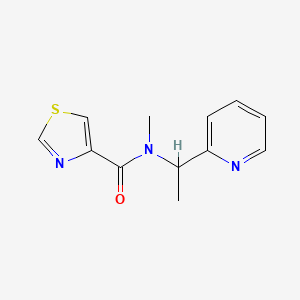
N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide, also known as PTE, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. PTE is a thiazole-based compound that has been found to possess a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. This compound has also been found to inhibit the activity of certain kinases, such as Akt and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. Additionally, this compound has been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide for lab experiments is its versatility. This compound can be used in a range of experiments, including those related to cancer research, inflammation, and angiogenesis. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research related to N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide. One area of research could focus on further elucidating the mechanism of action of this compound. This could involve investigating the specific enzymes and signaling pathways that are inhibited by this compound. Another area of research could focus on developing new derivatives of this compound that possess improved anti-cancer or anti-inflammatory properties. Additionally, research could focus on exploring the potential use of this compound in combination with other drugs or therapies for the treatment of cancer or other diseases.
Synthesemethoden
The synthesis of N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide can be achieved through a variety of methods. One of the most common methods involves the reaction of thioamide with 2-bromoethylpyridine in the presence of a base. The resulting intermediate is then reacted with methyl iodide to form this compound. Other methods of synthesis include the reaction of thioamide with 2-chloroethylpyridine or the reaction of thioamide with 2-iodoethylpyridine in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide has been found to possess a range of scientific research applications. One of the most significant applications of this compound is in the field of cancer research. This compound has been found to possess anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. This compound has also been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-9(10-5-3-4-6-13-10)15(2)12(16)11-7-17-8-14-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFXZVXCRWLADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(C)C(=O)C2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidin-2-one](/img/structure/B7563387.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-(2-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563391.png)
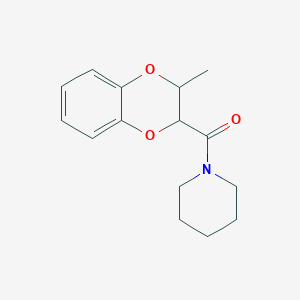
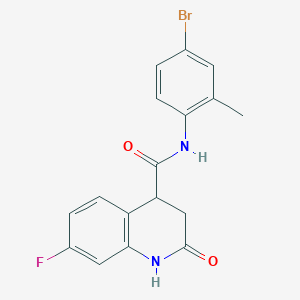
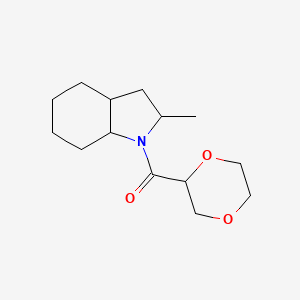
![[2-(Difluoromethylsulfanyl)pyridin-3-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7563423.png)
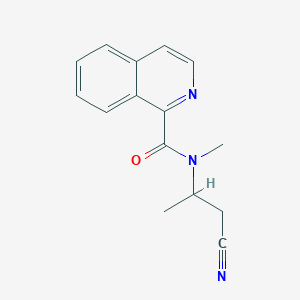
![N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B7563434.png)
![N-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B7563442.png)
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7563445.png)
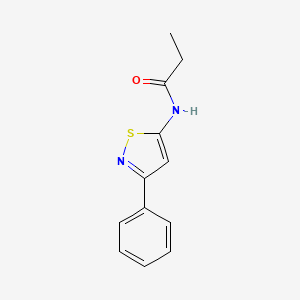
![2-[(2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-piperidin-1-ylpropan-1-one](/img/structure/B7563461.png)
